molecular formula C12H10O2S2 B231818 gold(1+);N-phenyl-2-sulfanylacetamide CAS No. 16925-51-2

gold(1+);N-phenyl-2-sulfanylacetamide

Cat. No. B231818
CAS RN: 16925-51-2
M. Wt: 364.2 g/mol
InChI Key: ODENGJOFMCVWCT-UHFFFAOYSA-N
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Description

Gold(1+);N-phenyl-2-sulfanylacetamide (AuPS) is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been synthesized using a simple and efficient method and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of gold(1+);N-phenyl-2-sulfanylacetamide is not fully understood, but it is believed that the compound interacts with various cellular components such as proteins and enzymes. gold(1+);N-phenyl-2-sulfanylacetamide has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which plays a key role in the inflammatory response. In addition, gold(1+);N-phenyl-2-sulfanylacetamide has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
gold(1+);N-phenyl-2-sulfanylacetamide has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). In addition, gold(1+);N-phenyl-2-sulfanylacetamide has been shown to reduce the proliferation of cancer cells and induce apoptosis. The compound has also been shown to have a neuroprotective effect, reducing the production of reactive oxygen species (ROS) and protecting neurons from damage.

Advantages and Limitations for Lab Experiments

Gold(1+);N-phenyl-2-sulfanylacetamide has several advantages as a research tool. The compound is easy to synthesize and purify, making it readily available for research studies. In addition, gold(1+);N-phenyl-2-sulfanylacetamide has shown promising results in various scientific research studies, making it a potential candidate for therapeutic applications. However, there are also limitations to using gold(1+);N-phenyl-2-sulfanylacetamide in lab experiments. The compound has low solubility in aqueous solutions, which can make it difficult to work with. In addition, the mechanism of action of gold(1+);N-phenyl-2-sulfanylacetamide is not fully understood, which can make it difficult to interpret the results of research studies.

Future Directions

There are several future directions for research on gold(1+);N-phenyl-2-sulfanylacetamide. One potential direction is to further investigate the mechanism of action of the compound. Understanding how gold(1+);N-phenyl-2-sulfanylacetamide interacts with cellular components such as proteins and enzymes could provide insight into its potential therapeutic applications. Another potential direction is to investigate the efficacy of gold(1+);N-phenyl-2-sulfanylacetamide in animal models of disease. Testing the compound in vivo could provide valuable information on its potential as a therapeutic agent. Finally, investigating the safety and toxicity of gold(1+);N-phenyl-2-sulfanylacetamide is also an important future direction. Understanding the potential side effects of the compound is crucial for its development as a therapeutic agent.
Conclusion:
In conclusion, gold(1+);N-phenyl-2-sulfanylacetamide is a novel compound that has shown promising results in various scientific research studies. The compound has potential therapeutic applications in the treatment of inflammatory diseases, cancer, and neurodegenerative diseases. While there are limitations to using gold(1+);N-phenyl-2-sulfanylacetamide in lab experiments, the compound has several advantages as a research tool. Further research on gold(1+);N-phenyl-2-sulfanylacetamide is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

Gold(1+);N-phenyl-2-sulfanylacetamide has been synthesized using a simple and efficient method that involves the reaction of gold(III) chloride trihydrate with N-phenyl-2-sulfanylacetamide in the presence of sodium borohydride. The reaction results in the reduction of gold(III) to gold(1+) and the formation of gold(1+);N-phenyl-2-sulfanylacetamide. The purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

Gold(1+);N-phenyl-2-sulfanylacetamide has shown potential therapeutic applications in various scientific research studies. The compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. In addition, gold(1+);N-phenyl-2-sulfanylacetamide has been shown to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

16925-51-2

Molecular Formula

C12H10O2S2

Molecular Weight

364.2 g/mol

IUPAC Name

gold(1+);N-phenyl-2-sulfanylacetamide

InChI

InChI=1S/C8H9NOS.Au/c10-8(6-11)9-7-4-2-1-3-5-7;/h1-5,11H,6H2,(H,9,10);/q;+1

InChI Key

ODENGJOFMCVWCT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)CS.[Au+]

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C[S-].[Au+]

Origin of Product

United States

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